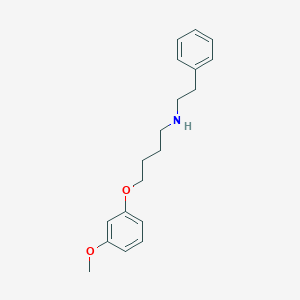![molecular formula C13H16N4O B4651142 2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4651142.png)
2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Descripción general
Descripción
2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 15-4513 acts as a competitive antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor with high affinity and prevents the binding of benzodiazepines, which enhances the inhibitory effects of GABA on neuronal activity. This compound 15-4513 has been shown to reverse the sedative and anxiolytic effects of benzodiazepines and to induce convulsions in animals.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and reward. This compound 15-4513 has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. In addition, this compound 15-4513 has been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 15-4513 has a number of advantages for use in lab experiments. It is highly selective for the benzodiazepine site of the GABA-A receptor and has a well-defined mechanism of action. It has been extensively characterized in vitro and in vivo and has been shown to be effective in a wide range of animal models. However, this compound 15-4513 also has some limitations. It has a relatively short half-life and requires frequent dosing in animal experiments. It can also induce convulsions at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 15-4513. One area of interest is the role of benzodiazepine receptors in the development of addiction and withdrawal. This compound 15-4513 has been shown to reverse the effects of benzodiazepines, which could have implications for the treatment of benzodiazepine dependence. Another area of interest is the development of new benzodiazepine receptor antagonists with improved pharmacological properties, such as longer half-life and reduced convulsant activity. Finally, this compound 15-4513 could be used to investigate the role of benzodiazepine receptors in the regulation of sleep and circadian rhythms.
Aplicaciones Científicas De Investigación
2-ethyl-6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 15-4513 has been extensively used in scientific research as a benzodiazepine receptor antagonist. It has been shown to selectively bind to the benzodiazepine site of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and memory. This compound 15-4513 has been used to study the role of benzodiazepine receptors in the brain and to investigate the effects of benzodiazepine withdrawal.
Propiedades
IUPAC Name |
2-ethyl-6,6-dimethyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-4-11-15-12-14-9-5-13(2,3)6-10(18)8(9)7-17(12)16-11/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKQPNQTHBLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)

![3-{3-[(2-furylmethyl)thio]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4651102.png)
![ethyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B4651107.png)
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4651111.png)
![1-ethyl-4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4651112.png)
![isopropyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4651114.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4651115.png)

![4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4651119.png)
![N-cyclopentyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4651122.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651136.png)